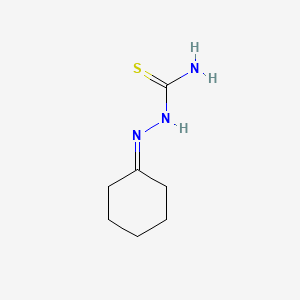

(Cyclohexylideneamino)thiourea

Übersicht

Beschreibung

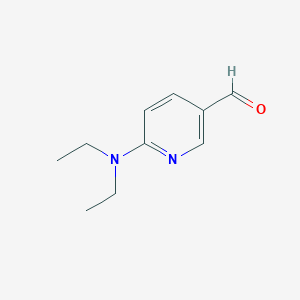

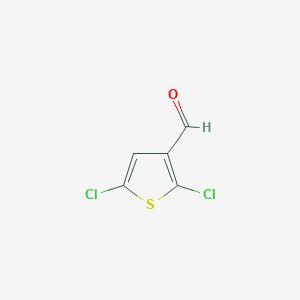

“(Cyclohexylideneamino)thiourea” is a chemical compound with the molecular formula C7H13N3S . It is a type of thiourea, which are compounds that play a central role in medicinal chemistry due to their ability to establish stable hydrogen bonds with recognition elements of biological targets, such as proteins, enzymes, and receptors .

Synthesis Analysis

The synthesis of thiourea compounds typically involves a nucleophilic substitution reaction . A simple and effective method for the preparation of thiourea uses urea and Lawesson’s reagent as the raw materials . The reaction mechanism was analyzed and the most beneficial conditions for the reaction were determined to be: Reaction time = 3.5 h, reaction temperature = 75°C, and mass ratio of urea to Lawesson’s reagent = 2:1 .Molecular Structure Analysis

Thiourea and its derivatives, such as “this compound”, are well-established structures in medicinal and synthetic chemistry . These structural motifs constitute a common framework of a variety of drugs and bioactive compounds endowed with a broad range of therapeutic and pharmacological properties .Chemical Reactions Analysis

The nature of the molecular interactions between water and thiourea through hydrogen bonding has been investigated . NBO analysis shows that the Thio-(H2O)5 complex has higher stabilization energy values than the other complexes .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 171.26 . More detailed physical and chemical properties may be found in specific databases or safety data sheets .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis :

- The compound 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide, a related thiourea derivative, has been studied for its crystal structure. It shows a chair conformation and forms an intramolecular hydrogen bond, which is significant in crystallography and material sciences (Yamin, Lulo Rodis, & Chee, 2014).

Antimicrobial and Antiviral Properties :

- A series of 2-substituted amino-3-aminocyclopenteno/cyclohexeno[b]thieno[2,3-d]-3,4-dihydropyrimidin-4-ones, similar to thiourea derivatives, were synthesized and evaluated for their antimicrobial and antiviral properties, showing promising activity in this domain (El-Sherbeny et al., 1995).

Potential in Medicinal Chemistry :

- Thiourea derivatives have significant medicinal applications, including as enzyme inhibitors and mercury sensors. They have been investigated for their potential in enzyme inhibition and sensitivity in detecting toxic metals (Rahman et al., 2021).

Applications in Organic Chemistry :

- Research has been conducted on bifunctional thiourea compounds, synthesized from cyclohexanecarbonyl isothiocyanate, for their use in organic reactions, demonstrating significant antioxidant and anti-hemolytic activities. These compounds also show potential in in silico molecular docking studies targeting tuberculosis and cancer (Haribabu et al., 2015).

Influence in Plant Growth and Metabolism :

- Thiourea has been studied for its effects on photosynthesis and nitrogen metabolism in plants under specific conditions, showing significant improvement in plant growth, yield, and water use efficiency (Garg, Burman, & Kathju, 2006).

Environmental Applications :

- Research on green synthesis methods for thiourea derivatives has been conducted, highlighting the importance of environmentally friendly and energy-saving synthesis techniques (Kumavat et al., 2013).

Wirkmechanismus

Safety and Hazards

Thiourea compounds, including “(Cyclohexylideneamino)thiourea”, may form combustible dust concentrations in air and are harmful if swallowed . They are suspected of causing cancer and damaging the unborn child . Therefore, appropriate safety precautions should be taken when handling these compounds .

Zukünftige Richtungen

Thiourea and its derivatives continue to be a focus of innovative approaches in medicinal chemistry and organic synthesis . They are being studied for their diverse therapeutic and pharmacological properties, and new methods for their synthesis are being developed . The future of “(Cyclohexylideneamino)thiourea” and similar compounds lies in further understanding their mechanisms of action and improving their safety profiles .

Biochemische Analyse

Biochemical Properties

(Cyclohexylideneamino)thiourea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission . Additionally, this compound interacts with glucose-6-phosphatase, influencing glucose metabolism . These interactions are primarily due to the compound’s sulfur and nitrogen atoms, which facilitate binding with the active sites of these enzymes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit the NUDIX hydrolase type 5 enzyme, which is involved in chromosomal remodeling and cell adhesion . This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells. Additionally, this compound affects the expression of genes related to oxidative stress and inflammation, further impacting cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the active sites of enzymes through its sulfur and nitrogen atoms, leading to enzyme inhibition . This inhibition can result in altered metabolic pathways and changes in gene expression. For example, this compound inhibits the polymerization process of the tobacco mosaic virus capsid protein, demonstrating its antiviral activity . Additionally, the compound’s interaction with thyroid peroxidase inhibits thyroxine production, affecting thyroid function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as antioxidant and anti-inflammatory properties . At high doses, this compound can cause toxic effects, including thyroid dysfunction and liver damage . These adverse effects are primarily due to the compound’s ability to inhibit key enzymes involved in metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to sulfur metabolism. The compound is metabolized by enzymes such as flavin-containing monooxygenase, which oxidizes the sulfur atom . This oxidation process leads to the formation of metabolites that can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound affects glucose metabolism by inhibiting glucose-6-phosphatase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s sulfur and nitrogen atoms facilitate its binding to specific transporters, allowing it to be distributed to various cellular compartments . This distribution is crucial for the compound’s biological activity, as it ensures that this compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Additionally, this compound can be directed to specific organelles, such as the mitochondria and nucleus, through targeting signals that facilitate its transport to these compartments . This localization is essential for the compound’s activity, as it allows it to exert its effects on specific cellular processes.

Eigenschaften

IUPAC Name |

(cyclohexylideneamino)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c8-7(11)10-9-6-4-2-1-3-5-6/h1-5H2,(H3,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRDZVHNPFBIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC(=S)N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385240 | |

| Record name | (cyclohexylideneamino)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5351-77-9 | |

| Record name | Cyclohexanone thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (cyclohexylideneamino)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Cyclohexylideneamino)thiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z7DUY97A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Ethyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1351224.png)

![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)